molecular formula C24H26BrN3OS B6516809 N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 899932-17-3

N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide

Numéro de catalogue: B6516809
Numéro CAS: 899932-17-3
Poids moléculaire: 484.5 g/mol
Clé InChI: ARXPTSQJKDQQKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a sulfur-containing acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core. Key structural attributes include:

  • 4-Methylphenyl group: Positioned on the diazaspiro ring, contributing steric bulk and lipophilicity.

The molecular formula is C₃₀H₂₉BrN₄OS₂ (calculated average mass: 621.61 g/mol).

Propriétés

IUPAC Name

N-(4-bromophenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrN3OS/c1-17-6-8-18(9-7-17)22-23(28-24(27-22)14-4-2-3-5-15-24)30-16-21(29)26-20-12-10-19(25)11-13-20/h6-13H,2-5,14-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXPTSQJKDQQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCCCC3)N=C2SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a spirocyclic framework, which contributes to its unique biological properties. The molecular formula is C22H22BrN3OSC_{22}H_{22}BrN_{3}OS with a molecular weight of 456.4 g/mol. Its structural complexity includes multiple functional groups that may interact with various biological targets.

PropertyValue
Molecular FormulaC22H22BrN3OS
Molecular Weight456.4 g/mol
CAS Number899932-11-7

Synthesis

The synthesis of N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions that include cyclization and substitution processes. The synthetic route often begins with the formation of the spirocyclic core followed by the introduction of bromophenyl and methylphenyl groups through electrophilic aromatic substitution.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For example, it has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. The mechanism appears to involve cell cycle arrest at the G2/M phase and disruption of microtubule dynamics, akin to the action of known chemotherapeutics like combretastatin A-4 (CA-4) .

In a comparative study, N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide exhibited activity in the nanomolar range against resistant cancer cell lines that overexpress P-glycoprotein .

The proposed mechanism involves binding to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent apoptosis in cancer cells . This interaction is critical as it allows for the inhibition of mitotic spindle formation during cell division.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Cell Cycle Analysis : In vitro assays showed that treatment with N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide at concentrations five times its IC50 resulted in significant G2/M phase arrest in M21 melanoma cells .
  • Chick Chorioallantoic Membrane (CAM) Assay : The compound was tested in CAM assays where it inhibited angiogenesis and tumor growth effectively, comparable to established agents like CA-4 .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Spiro Ring System Substituents (Acetamide) Substituents (Diazaspiro) Molecular Weight (g/mol) Key Properties/Applications
Target Compound [4.6]undeca 4-Bromophenyl 4-Methylphenyl 621.61 Not reported in evidence
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide [4.6]undeca 4-Methylphenyl 4-Bromophenyl 621.61 Structural isomer; similar solubility
N-(4-Bromo-3-methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide [4.5]deca 4-Bromo-3-methylphenyl 4-Methylphenyl ~605.56 (est.) Increased steric hindrance
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide [4.4]nona 4-Methylphenyl 4-Bromophenyl ~593.52 (est.) Smaller spiro ring; higher rigidity

Impact of Structural Modifications

Spiro Ring Size
  • [4.6]undeca vs. Smaller rings ([4.4]nona) enhance rigidity, which may stabilize crystal packing .
  • [4.5]deca : Intermediate ring size balances flexibility and steric constraints, as seen in .
Substituent Positioning
  • Bromophenyl vs. Methylphenyl : Bromine’s electron-withdrawing nature increases acetamide acidity (pKa ~15–16), influencing hydrogen-bonding capacity. Methyl groups enhance lipophilicity (logP increases by ~0.5–1.0) .
  • Meta vs.

Physicochemical and Spectroscopic Comparisons

13C-NMR Data

While the target compound’s NMR data are unavailable, provides reference shifts for a related acetamide (C=O at 171.2 ppm, aromatic carbons at 115–143 ppm). The bromophenyl group would likely deshield adjacent carbons (δ ~120–140 ppm), while the methyl group resonates near δ 20–25 ppm .

Crystallographic Analysis
  • Bond Lengths : In N-(4-bromophenyl)acetamide derivatives, C–Br bonds average 1.89–1.91 Å, slightly shorter than C–Cl bonds (1.74–1.76 Å) due to bromine’s larger atomic radius .
  • Hydrogen Bonding : Sulfanyl groups (S–H) and acetamide carbonyls (C=O) participate in intermolecular interactions, as observed in for sulfur-containing heterocycles .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.